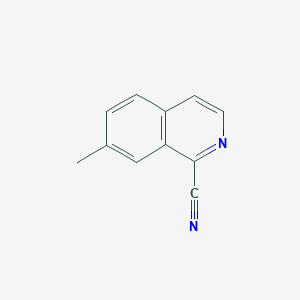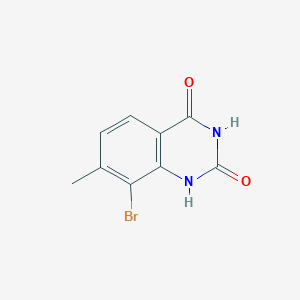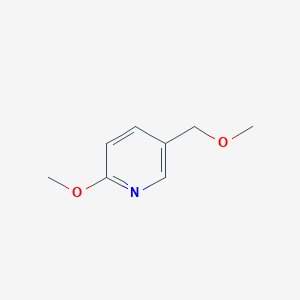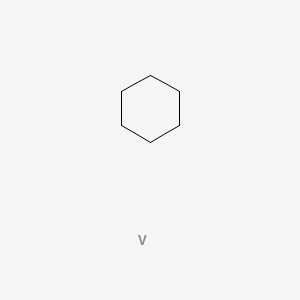
7-Methylisoquinoline-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-甲基异喹啉-1-腈是一种有机化合物,化学式为C11H8N2。它属于异喹啉类,异喹啉类是芳香多环化合物,包含一个苯环与一个吡啶环稠合而成。
准备方法
合成路线和反应条件: 7-甲基异喹啉-1-腈的合成通常涉及在特定条件下对合适的前体进行环化。 一种常见的方法是Skraup合成,它涉及在硫酸和氧化剂存在下,苯胺与甘油反应 。该方法可以改编以生产异喹啉衍生物,包括7-甲基异喹啉-1-腈。
工业生产方法: 7-甲基异喹啉-1-腈的工业生产可能涉及实验室合成方法的大规模改编。使用连续流动反应器和优化的反应条件可以提高产量和纯度,同时降低生产成本和环境影响。
化学反应分析
反应类型: 7-甲基异喹啉-1-腈会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的N-氧化物。
还原: 还原反应可以将其转化为二氢衍生物。
取代: 亲电取代反应可以在芳香环上引入各种取代基。
常用试剂和条件:
氧化: 可以使用过氧化氢或过酸等试剂。
还原: 催化氢化或硼氢化钠等金属氢化物很常见。
取代: 卤化、硝化和磺化反应通常分别使用卤素、硝酸和硫酸等试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生异喹啉N-氧化物,而取代反应可以产生卤代或硝化衍生物 .
科学研究应用
7-甲基异喹啉-1-腈在科学研究中具有多种应用:
化学: 它作为构建模块用于合成更复杂的有机分子和杂环化合物。
生物学: 其衍生物被研究用于潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究探索其作为药物化合物的先导物的潜力。
作用机制
7-甲基异喹啉-1-腈发挥作用的机制涉及与特定分子靶点和途径的相互作用。例如,其抗菌活性可能来自破坏细菌细胞膜或抑制必需酶。 确切的途径可能因特定的生物学环境和所研究的衍生物而异 .
类似化合物:
异喹啉: 一种母体化合物,具有类似的结构特征,但缺少甲基和腈基。
喹啉: 另一种相关的化合物,具有类似的稠合环结构,但氮的定位不同。
独特性: 7-甲基异喹啉-1-腈由于其独特的取代模式而具有独特性,这赋予其独特的化学反应性和潜在的生物活性。 其衍生物与其他异喹啉或喹啉衍生物相比可能表现出不同的性质 .
相似化合物的比较
Isoquinoline: A parent compound with similar structural features but lacking the methyl and carbonitrile groups.
Quinoline: Another related compound with a similar fused ring structure but different nitrogen positioning.
Uniqueness: 7-Methylisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its derivatives can exhibit different properties compared to other isoquinoline or quinoline derivatives .
属性
分子式 |
C11H8N2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
7-methylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-9-4-5-13-11(7-12)10(9)6-8/h2-6H,1H3 |
InChI 键 |
QSTNNDICZUFOSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=CN=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)
![Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B12094061.png)




![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B12094091.png)
![{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)


